molecular formula C25H23N3O3 B213896 N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide

N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide

Numéro de catalogue B213896
Poids moléculaire: 413.5 g/mol
Clé InChI: AHIXNYGUECKYOO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide, also known as DPPM, is a novel compound that has recently gained attention in the scientific community due to its potential applications in various fields. In

Applications De Recherche Scientifique

N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide has been found to have various scientific research applications, including its use as a potential anticancer agent. Studies have shown that N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mécanisme D'action

N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide exerts its anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide also inhibits the expression of vascular endothelial growth factor (VEGF), which is involved in angiogenesis. In neurodegenerative diseases, N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide has been found to inhibit the aggregation of amyloid beta peptides, which are involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide has been found to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit angiogenesis, and inhibit the aggregation of amyloid beta peptides. Additionally, N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide has been found to have anti-inflammatory and antioxidant effects.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide in lab experiments is its high purity and yield. Additionally, N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide has been found to be stable under various conditions, making it suitable for long-term studies. However, one of the limitations of using N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide is its low solubility in water, which may limit its use in certain experiments.

Orientations Futures

There are several future directions for research on N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide, including its potential applications in the treatment of other diseases such as diabetes and cardiovascular disease. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide and to optimize its synthesis method to improve its yield and purity. Furthermore, the development of new formulations of N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide that can improve its solubility and bioavailability may also be an area of future research.
Conclusion:
In conclusion, N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide is a novel compound that has shown potential applications in various scientific research fields, including its use as an anticancer agent and in the treatment of neurodegenerative diseases. Its mechanism of action involves the inhibition of various signaling pathways and the aggregation of amyloid beta peptides. While N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide has several advantages for use in lab experiments, its low solubility in water may limit its use in certain experiments. However, there are several future directions for research on N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide, including its potential applications in the treatment of other diseases and the optimization of its synthesis method.

Méthodes De Synthèse

The synthesis of N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide involves the reaction of 3,4-dimethoxybenzaldehyde with 1,3-diphenyl-1H-pyrazole-4-carbaldehyde in the presence of sodium borohydride and acetic acid. The resulting product is then treated with benzoyl chloride to obtain the final compound, N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide. This method has been optimized to yield high purity and high yield of N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide.

Propriétés

Nom du produit

N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide

Formule moléculaire

C25H23N3O3

Poids moléculaire

413.5 g/mol

Nom IUPAC

N-[(1,3-diphenylpyrazol-4-yl)methyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C25H23N3O3/c1-30-22-14-13-19(15-23(22)31-2)25(29)26-16-20-17-28(21-11-7-4-8-12-21)27-24(20)18-9-5-3-6-10-18/h3-15,17H,16H2,1-2H3,(H,26,29)

Clé InChI

AHIXNYGUECKYOO-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)OC

SMILES canonique

COC1=C(C=C(C=C1)C(=O)NCC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.